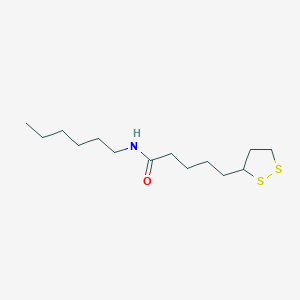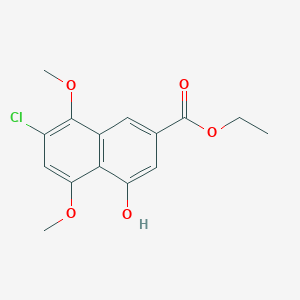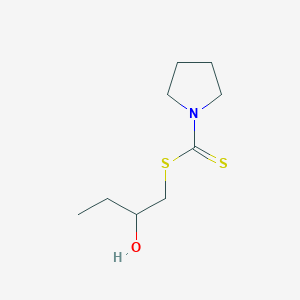
C22H15F6N3O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C22H15F6N3O5 is a complex organic molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C22H15F6N3O5 typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the core structure: This step involves the construction of the main carbon skeleton through reactions such as Friedel-Crafts acylation or alkylation.
Introduction of functional groups: Functional groups such as fluorine atoms and nitro groups are introduced through specific reactions like halogenation and nitration.
Final modifications:
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or continuous flow reactors: To control reaction conditions precisely.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
C22H15F6N3O5: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Including halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
C22H15F6N3O5: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which C22H15F6N3O5 exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition or activation: The compound may bind to enzymes, altering their activity.
Receptor binding: Interaction with cellular receptors to modulate signaling pathways.
Gene expression: Influencing the expression of specific genes involved in various biological processes.
Comparación Con Compuestos Similares
C22H15F6N3O5: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
C22H15F6N3O4: Differing by one oxygen atom, which can significantly alter its chemical properties and applications.
C22H14F6N3O5: Differing by one hydrogen atom, affecting its reactivity and biological activity.
The unique combination of functional groups and molecular structure of This compound makes it distinct from these similar compounds, offering specific advantages in its applications.
Propiedades
Fórmula molecular |
C22H15F6N3O5 |
|---|---|
Peso molecular |
515.4 g/mol |
Nombre IUPAC |
3-[[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]-hydroxyamino]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H15F6N3O5/c23-21(24,25)11-3-1-5-13(7-11)29-17(32)9-15(19(29)34)31(36)16-10-18(33)30(20(16)35)14-6-2-4-12(8-14)22(26,27)28/h1-8,15-16,36H,9-10H2 |
Clave InChI |
SCQXSGRWIAJYBY-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)N(C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-1-{1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidin-4-yl}methanamine](/img/structure/B15174623.png)
amine](/img/structure/B15174643.png)
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[2-(4-nitroanilino)-2-oxoethyl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B15174646.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
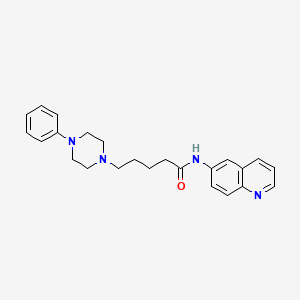
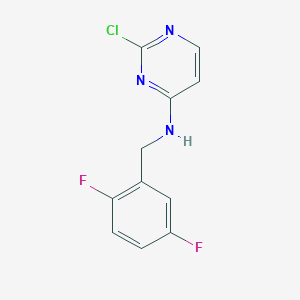
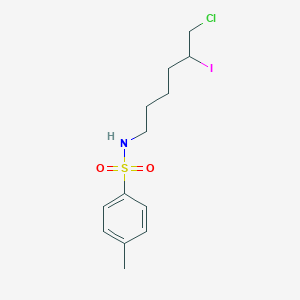
![Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)-](/img/structure/B15174697.png)

![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B15174720.png)
